molecular formula C17H14ClF3N4O2S B10903045 N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

N-[(E)-{5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl}methylidene]-3-(difluoromethyl)-5-(ethylsulfanyl)-4H-1,2,4-triazol-4-amine

Cat. No.: B10903045
M. Wt: 430.8 g/mol
InChI Key: LDMKLQKWAINFKF-GZIVZEMBSA-N
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Description

N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE is a complex organic compound that features a variety of functional groups, including a furan ring, a triazole ring, and multiple halogenated phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE typically involves multi-step organic synthesis. A common synthetic route may include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Halogenation of the Phenyl Ring: The phenyl ring is halogenated using reagents such as chlorine and fluorine under controlled conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced via nucleophilic substitution reactions.

    Formation of the Triazole Ring: The triazole ring is synthesized through cycloaddition reactions involving azides and alkynes.

    Final Coupling Reaction: The final step involves coupling the furan and triazole intermediates under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur and furan moieties.

    Reduction: Reduction reactions can occur at the triazole ring and halogenated phenyl groups.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially at the halogenated phenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or reduced triazole derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of multi-functional organic molecules.

Biology and Medicine

In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Its diverse functional groups allow for interactions with various biological targets, making it a candidate for developing new therapeutic agents.

Industry

In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism by which N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or nucleic acids, depending on the application. The compound’s multiple functional groups allow it to engage in various binding interactions, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

  • **N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(METHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE
  • **N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(PROPYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE

Uniqueness

The uniqueness of N-((E)-1-{5-[(3-CHLORO-4-FLUOROPHENOXY)METHYL]-2-FURYL}METHYLIDENE)-N-[3-(DIFLUOROMETHYL)-5-(ETHYLSULFANYL)-4H-1,2,4-TRIAZOL-4-YL]AMINE lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, offering a balance of reactivity and stability not found in many similar compounds.

Properties

Molecular Formula

C17H14ClF3N4O2S

Molecular Weight

430.8 g/mol

IUPAC Name

(E)-1-[5-[(3-chloro-4-fluorophenoxy)methyl]furan-2-yl]-N-[3-(difluoromethyl)-5-ethylsulfanyl-1,2,4-triazol-4-yl]methanimine

InChI

InChI=1S/C17H14ClF3N4O2S/c1-2-28-17-24-23-16(15(20)21)25(17)22-8-11-3-4-12(27-11)9-26-10-5-6-14(19)13(18)7-10/h3-8,15H,2,9H2,1H3/b22-8+

InChI Key

LDMKLQKWAINFKF-GZIVZEMBSA-N

Isomeric SMILES

CCSC1=NN=C(N1/N=C/C2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl)C(F)F

Canonical SMILES

CCSC1=NN=C(N1N=CC2=CC=C(O2)COC3=CC(=C(C=C3)F)Cl)C(F)F

Origin of Product

United States

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